molecular formula C18H18N6O3 B2502439 4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide CAS No. 1185343-17-2

4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide

Cat. No. B2502439
CAS RN: 1185343-17-2
M. Wt: 366.381
InChI Key: FYXQBAPWGUVFHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoic acid derivatives with amine derivatives. In the case of N-substituted imidazolylbenzamides, the synthesis process has been described to yield compounds with significant potency in in vitro assays . Similarly, novel benzamide compounds have been synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid, followed by purification and characterization using spectroscopic and elemental methods . These methods could potentially be applied to the synthesis of 4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) . These techniques provide detailed information about the molecular framework and functional groups present in the compound, which are crucial for understanding its chemical behavior and biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The reactivity of the imidazole ring and the benzamide moiety can lead to interactions with biological targets or other chemicals. For instance, the electrophysiological activity of N-substituted imidazolylbenzamides suggests that these compounds can interact with cardiac ion channels to exert their effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. The antioxidant and antibacterial activities of benzamide compounds are indicative of their chemical reactivity and potential for interaction with biological systems . These properties are essential for the development of benzamide derivatives as pharmaceutical agents.

Scientific Research Applications

  • Synthesis of New Ring Systems : A study by Hesek and Rybár (1994) focused on synthesizing new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, derived from purine-2,6-diones. This research contributes to the understanding of chemical reactions and properties of related compounds (Hesek & Rybár, 1994).

  • Cardiac Electrophysiological Activity : Morgan et al. (1990) investigated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating potential applications in cardiac health and pharmacology (Morgan et al., 1990).

  • Herbicide Analysis : A study by Anisuzzaman et al. (2000) focused on the synthesis of dimethyl derivatives of imidazolinone herbicides. This research contributes to agricultural chemistry and herbicide analysis (Anisuzzaman et al., 2000).

  • Nucleophilic Substitution Reactions : Kolyamshin et al. (2021) explored the nucleophilic substitution reactions of N-2-haloethyl derivatives of 5,5-substituted hydantoins, providing insights into organic chemistry and reaction mechanisms (Kolyamshin et al., 2021).

  • Crystal Structure Analysis : Deng et al. (2010) investigated the crystal structure of related compounds, contributing to the field of crystallography and molecular design (Deng et al., 2010).

  • Anticancer Agent Chemistry : Abu‐Hashem and Aly (2017) synthesized new dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives as potential anticancer agents, showing the relevance of these compounds in medicinal chemistry (Abu‐Hashem & Aly, 2017).

  • Antimycobacterial Activity : A study by Lv et al. (2017) on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives highlights potential applications in treating tuberculosis and other bacterial infections (Lv et al., 2017).

  • Biological Evaluation : Saeed et al. (2015) conducted a biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential in drug chemistry and biological applications (Saeed et al., 2015).

properties

IUPAC Name

4-(2-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-4-22-16(26)13-15(21(3)18(22)27)20-17-23(13)9-10(2)24(17)12-7-5-11(6-8-12)14(19)25/h5-9H,4H2,1-3H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXQBAPWGUVFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(=O)N)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide

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